ThioLinker-DBCO
Overview
Description
ThioLinker-DBCO is a water-soluble bis-alkylating labeling reagent that enables site-specific incorporation of dibenzocyclooctyne (DBCO) moiety onto antibodies to form well-defined conjugates . This compound is particularly useful in bioconjugation applications, where it facilitates the formation of stable and defined antibody-drug conjugates without causing irreversible denaturation of the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ThioLinker-DBCO involves a two-step process:
Disulfide Reduction: The disulfide bonds in the target protein are reduced to release the two cysteine thiols.
Bis-Alkylation: The disulfide bonds are re-formed by bis-alkylation via a three-carbon bridge to which the DBCO moiety is covalently attached.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency of the product, which is crucial for its application in bioconjugation and other scientific research fields .
Chemical Reactions Analysis
Types of Reactions: ThioLinker-DBCO primarily undergoes bis-alkylation reactions. It is designed to react specifically with thiol groups in proteins, forming stable conjugates.
Common Reagents and Conditions:
Reagents: Common reagents used in the reactions involving this compound include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.
Major Products: The major products formed from reactions involving this compound are well-defined antibody-drug conjugates and other bioconjugates that retain their biological activity and structural integrity .
Scientific Research Applications
ThioLinker-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the site-specific labeling of proteins and other biomolecules.
Biology: Facilitates the study of protein-protein interactions and the development of biosensors.
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Mechanism of Action
ThioLinker-DBCO exerts its effects through a bis-alkylation mechanism. The compound specifically targets thiol groups in proteins, forming stable covalent bonds. This site-specific conjugation ensures that the biological activity and structural integrity of the proteins are preserved. The DBCO moiety facilitates the formation of stable conjugates, which are crucial for various bioconjugation applications .
Comparison with Similar Compounds
Dibenzocyclooctyne (DBCO): A strained cyclic alkyne used in copper-free click chemistry.
Bicyclo[6.1.0]nonyne (BCN): Another strained cyclic alkyne used in similar applications.
Uniqueness: ThioLinker-DBCO is unique due to its bis-alkylating properties, which enable site-specific incorporation of the DBCO moiety onto antibodies without causing irreversible denaturation. This makes it particularly valuable for the development of stable and defined antibody-drug conjugates .
Properties
IUPAC Name |
3-[3-[2-[2-[3-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]propoxy]ethoxy]ethoxy]propyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H69N3O14S3/c1-45-18-28-53(29-19-45)77(67,68)43-52(44-78(69,70)54-30-20-46(2)21-31-54)58(65)49-24-26-50(27-25-49)59(66)61(34-11-41-79(71,72)73)33-10-36-75-38-40-76-39-37-74-35-9-32-60-56(63)16-7-8-17-57(64)62-42-51-14-4-3-12-47(51)22-23-48-13-5-6-15-55(48)62/h3-6,12-15,18-21,24-31,52H,7-11,16-17,32-44H2,1-2H3,(H,60,63)(H,71,72,73) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSYVZVRASFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCOCCOCCOCCCNC(=O)CCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CCCS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H69N3O14S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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